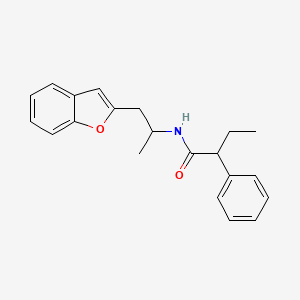

(E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Early Discovery Research

This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in the early stages of research where scientists are exploring new ideas and hypotheses. The exact applications can vary widely depending on the specific research goals .

Laser Dye Studies

While not the exact compound, a similar compound with a structure of (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP) has been synthesized and examined as a new laser medium . The photophysical properties of this compound were investigated under the influence of solvents, concentrations, and pump power excitations . It’s possible that “(E)-3-cyclopropyl-N’-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide” could have similar applications in the field of laser dyes.

Synthesis of Novel Compounds

The compound could potentially be used in the synthesis of novel compounds. For instance, N-(p-ethoxyphenyl)-2-azetidinones were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) . This suggests that “(E)-3-cyclopropyl-N’-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide” could also be used in similar reactions to synthesize new compounds.

Safety and Hazards

This compound is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and protective gloves/eye protection/face protection should be worn .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide involves the condensation of 4-ethoxybenzaldehyde with cyclopropyl hydrazine to form (E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)hydrazinecarboxamide, which is then reacted with 1-bromo-3-chloropropane to form (E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)hydrazinecarboxamide. This compound is then reacted with hydrazine hydrate and 1H-pyrazole-5-carboxylic acid to form the final product.", "Starting Materials": [ "4-ethoxybenzaldehyde", "cyclopropyl hydrazine", "1-bromo-3-chloropropane", "hydrazine hydrate", "1H-pyrazole-5-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 4-ethoxybenzaldehyde with cyclopropyl hydrazine in ethanol to form (E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)hydrazinecarboxamide.", "Step 2: Reaction of (E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)hydrazinecarboxamide with 1-bromo-3-chloropropane in ethanol to form (E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)hydrazinecarboxamide.", "Step 3: Reaction of (E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)hydrazinecarboxamide with hydrazine hydrate and 1H-pyrazole-5-carboxylic acid in ethanol to form (E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide." ] } | |

Número CAS |

1285541-07-2 |

Nombre del producto |

(E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide |

Fórmula molecular |

C18H22N4O2 |

Peso molecular |

326.4 |

Nombre IUPAC |

5-cyclopropyl-N-[(E)-1-(4-ethoxyphenyl)propylideneamino]-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C18H22N4O2/c1-3-15(12-7-9-14(10-8-12)24-4-2)19-22-18(23)17-11-16(20-21-17)13-5-6-13/h7-11,13H,3-6H2,1-2H3,(H,20,21)(H,22,23)/b19-15+ |

Clave InChI |

VYYXGFFKAITZBO-XDJHFCHBSA-N |

SMILES |

CCC(=NNC(=O)C1=NNC(=C1)C2CC2)C3=CC=C(C=C3)OCC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B2534678.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2534683.png)

![Ethyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2534686.png)

![1-Azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride](/img/structure/B2534687.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone](/img/structure/B2534690.png)

![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B2534694.png)

![1-[2-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2534695.png)

![1-(9-Chloro-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2534698.png)